

# GSK3368715 (EPZ019997): A Comprehensive Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B8209998 Get Quote

It is important to note that GSK3368715 and EPZ019997 are designations for the same chemical entity. This guide provides a comprehensive overview of this potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), a class of enzymes implicated in various cancers.[1][2]

### **Mechanism of Action**

GSK3368715 is a first-in-class, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1][3] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, is responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA) and leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4] The dysregulation of Type I PRMTs and the subsequent alteration of arginine methylation patterns are linked to tumor cell proliferation, migration, and invasion.[5]

## Preclinical and Clinical Data Biochemical Inhibitory Activity

GSK3368715 has demonstrated potent inhibition of several Type I PRMTs in biochemical assays.



| Target                                         | IC50 (nM) |  |
|------------------------------------------------|-----------|--|
| PRMT1                                          | 3.1       |  |
| PRMT3                                          | 48        |  |
| PRMT4                                          | 1148      |  |
| PRMT6                                          | 5.7       |  |
| PRMT8                                          | 1.7       |  |
| Data sourced from Fedoriw A, et al. (2019).[3] |           |  |

## **In Vitro Anti-proliferative Activity**

The compound has shown broad anti-proliferative effects across a wide range of cancer cell lines.

| Cell Line                                            | Cancer Type                              | gIC50 (nM) | Response   |
|------------------------------------------------------|------------------------------------------|------------|------------|
| Toledo                                               | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 59         | Cytotoxic  |
| OCI-Ly1                                              | Diffuse Large B-cell<br>Lymphoma (DLBCL) | -          | Cytostatic |
| Data sourced from<br>Fedoriw A, et al.<br>(2019).[3] |                                          |            |            |

## **In Vivo Antitumor Activity**

In preclinical xenograft models, orally administered GSK3368715 demonstrated significant dose-dependent tumor growth inhibition and, in some cases, tumor regression.



| Xenograft Model                                      | Cancer Type                              | Dose (mg/kg) | Tumor Growth Inhibition |
|------------------------------------------------------|------------------------------------------|--------------|-------------------------|
| Toledo                                               | Diffuse Large B-cell<br>Lymphoma (DLBCL) | >75          | Tumor Regression        |
| BxPC3                                                | Pancreatic                               | 150          | 78%                     |
| BxPC3                                                | Pancreatic                               | 300          | 97%                     |
| Patient-Derived                                      | Pancreatic<br>Adenocarcinoma             | 300          | >90% (in a subset)      |
| -                                                    | Clear Cell Renal<br>Carcinoma            | 150          | 98%                     |
| -                                                    | Triple-Negative Breast<br>Cancer         | 150          | 85%                     |
| Data sourced from<br>Fedoriw A, et al.<br>(2019).[3] |                                          |              |                         |

### **Clinical Trial and Outcomes**

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[6][7] The study explored escalating oral doses of 50, 100, and 200 mg once daily.[6] However, the trial was terminated prematurely.[1][6][8] The decision was based on a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[1][6] Dose-limiting toxicities were observed at the 200 mg dose, and while the best response achieved was stable disease in 29% of patients, there was a lack of significant clinical activity.[6]

## **Signaling Pathways**

Inhibition of Type I PRMTs by GSK3368715 impacts several downstream signaling pathways critical to cancer cell biology. PRMT1, a primary target, is known to influence EGFR and Wnt signaling pathways, as well as RNA metabolism and the DNA damage response.[1]





Click to download full resolution via product page

Caption: PRMT1 Signaling and Inhibition by GSK3368715.

# Experimental Protocols In Vitro Cell Proliferation Assay (In-Cell Western)

This protocol outlines a method to assess the anti-proliferative effects of GSK3368715 on cancer cell lines.

- Cell Seeding: Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate at an appropriate density.
- Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series starting from approximately 29  $\mu$ M) or a vehicle control (e.g., 0.15% DMSO).



- Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 environment.[4]
- Fixation: Fix the cells with ice-cold methanol for 30 minutes at room temperature.
- Washing: Wash the wells with phosphate-buffered saline (PBS).
- Blocking: Block the wells with a suitable blocking buffer (e.g., Odyssey blocking buffer) for 1
  hour at room temperature.
- Primary Antibody Incubation: Incubate with a primary antibody targeting a housekeeping protein to normalize for cell number.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
- Data Acquisition: Scan the plate using an appropriate imager to quantify the fluorescence intensity, which correlates with cell number.
- Analysis: Calculate the half-maximal growth inhibition concentration (gIC50) by plotting the normalized fluorescence intensity against the compound concentration.

### In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of GSK3368715 in a mouse xenograft model.

- Cell Culture and Implantation: Culture a human cancer cell line of interest. Subcutaneously inject a defined number of cells into the flank of immunocompromised mice.[1]
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups.[1]
- Drug Administration: Administer GSK3368715 orally to the treatment groups at various dose levels and schedules. The control group receives the vehicle.[1]
- Tumor Measurement: Measure tumor volumes at regular intervals using calipers.[1]
- Endpoint and Analysis: At the end of the study (defined by a specific time point or tumor size limit), euthanize the mice and excise the tumors. Weigh the tumors and perform



pharmacodynamic marker analysis if required. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[1]



Click to download full resolution via product page

Caption: Workflow for an In Vivo Xenograft Study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5
   Inhibition through MTAP Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3368715 (EPZ019997): A Comprehensive Inhibitor Profile]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8209998#comparative-analysis-of-gsk3368715-and-epz019997]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com